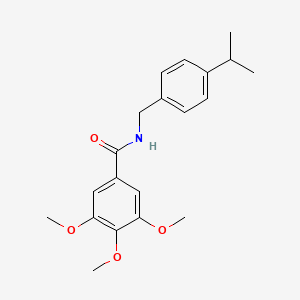

![molecular formula C17H15N3O2S B5569833 4,6-二甲基-2-[(4-硝基苄基)硫代]喹唑啉](/img/structure/B5569833.png)

4,6-二甲基-2-[(4-硝基苄基)硫代]喹唑啉

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

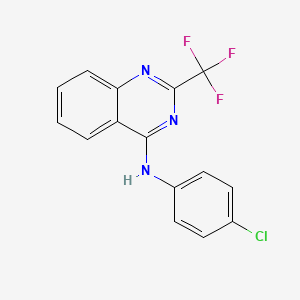

The synthesis of quinazoline derivatives, including structures similar to "4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline," often involves multistep reactions including cyclization, nitration, and alkylation steps. For instance, Yokoyama (1978) explored the synthesis of dimethyl-substituted quinazoline derivatives through reactions involving nitrobenzene, indicating a potential pathway for introducing nitrobenzylthio groups into the quinazoline system (Yokoyama, 1978).

Molecular Structure Analysis

Quinazoline derivatives exhibit a wide range of molecular structures, often determined by substituents on the quinazoline ring. The crystal structure, molecular geometry, and electronic distribution within the molecule play crucial roles in its reactivity and interaction with other molecules. For example, Bubbly et al. (2012) provided insights into the structural analysis of quinazoline derivatives through X-ray crystallography, which could be relevant for understanding the molecular structure of "4,6-dimethyl-2-[(4-nitrobenzyl)thio]quinazoline" (Bubbly et al., 2012).

科学研究应用

抗疟疾和抗菌效应

- 喹唑啉衍生物因其抗疟疾和抗菌特性而受到研究。研究表明,某些喹唑啉化合物虽然活性不如某些参考化合物,但对引起小鼠疟疾的寄生虫伯氏疟原虫具有抑制作用 (Elslager 等人,1978) (Elslager 等人,1980)。

合成和结构应用

- 喹唑啉通过各种方法合成,包括微波辐射,与传统方法相比,微波辐射提高了产率和反应时间。这些合成对于开发具有潜在生物活性的化合物至关重要 (Besson 等人,2000)。

博来霉素和化疗的放大器

- 一些喹唑啉衍生物已被测试为化疗药物博来霉素的放大器。尽管表现出相对较低的活性,但某些化合物,包括喹唑啉衍生物,在测试条件下表现出抗菌特性 (Barlin & Ireland,1985)。

催化合成和环境应用

- 喹唑啉的镍催化合成已被开发为一种环境友好的方法。这些合成产生各种取代的喹唑啉,突出了该化合物的多功能性和在绿色化学中的潜力 (Parua 等人,2018)。

抗肿瘤和抗菌特性

- 新型二氢萘和二氢苯并[h]喹唑啉衍生物已被合成并评估其抗肿瘤和抗菌活性。这项研究表明了喹唑啉衍生物在治疗各种疾病中的治疗潜力 (Markosyan 等人,2019)。

癌症治疗中的细胞毒活性

- 某些喹唑啉衍生物已被研究其对各种癌细胞系的细胞毒活性。这些发现突出了喹唑啉在开发新的抗癌疗法中的潜力 (Deady 等人,2003)。

属性

IUPAC Name |

4,6-dimethyl-2-[(4-nitrophenyl)methylsulfanyl]quinazoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O2S/c1-11-3-8-16-15(9-11)12(2)18-17(19-16)23-10-13-4-6-14(7-5-13)20(21)22/h3-9H,10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMYGWHJLBFTZJO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(N=C(N=C2C=C1)SCC3=CC=C(C=C3)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40866748 |

Source

|

| Record name | 4,6-Dimethyl-2-{[(4-nitrophenyl)methyl]sulfanyl}quinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40866748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[1-(3-phenylpropyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5569764.png)

![2-ethyl-1-[(2-nitrophenyl)sulfonyl]-1H-imidazole](/img/structure/B5569771.png)

![N,N-diethyl-2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]acetamide](/img/structure/B5569784.png)

![N-{(3S*,4R*)-4-isopropyl-1-[5-(trifluoromethyl)-2-pyridinyl]-3-pyrrolidinyl}acetamide](/img/structure/B5569793.png)

![N-({1-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]cyclopropyl}methyl)-3-isobutyl-5-isoxazolecarboxamide](/img/structure/B5569804.png)

![7-(4-chlorobenzyl)-1,3-dimethyl-8-{[3-(4-morpholinyl)propyl]amino}-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5569818.png)

![4,11-diacetyl-4,11-dihydro[1,2,5]oxadiazolo[3,4-b]pyrazino[2,3-g]quinoxaline](/img/structure/B5569831.png)

![N-(2-{2-[4-(dimethylamino)benzylidene]hydrazino}-2-oxoethyl)-2-thiophenecarboxamide](/img/structure/B5569853.png)

![1-[(1,5,6-trimethyl-2-oxo-1,2-dihydro-3-pyridinyl)carbonyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one](/img/structure/B5569856.png)